5-Methyl-2-(piperazin-1-yl)benzonitrile
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Overview
Description
Preparation Methods
The synthesis of 5-Methyl-2-(piperazin-1-yl)benzonitrile typically involves the reaction of 5-methyl-2-bromobenzonitrile with piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Scientific Research Applications
5-Methyl-2-(piperazin-1-yl)benzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-2-(piperazin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as neurotransmission and metabolism .
Comparison with Similar Compounds
5-Methyl-2-(piperazin-1-yl)benzonitrile can be compared with other similar compounds, such as:
4-({4-[5-({1-[(5-ethoxypyrazin-2-yl)methyl]-4-fluoropiperidin-4-yl}methoxy)-3-methylpyridine-2-carbonyl]piperazin-1-yl}methyl)benzonitrile succinate: This compound is a potent and highly aqueous soluble AMPK activator with applications in cancer treatment.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds are ligands for alpha1-adrenergic receptors and have therapeutic potential for treating neurological conditions.
Biological Activity
5-Methyl-2-(piperazin-1-yl)benzonitrile is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and antimicrobial research. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound features a piperazine ring and a benzonitrile moiety , with a methyl group at the second position of the benzene ring. This unique structural arrangement is pivotal to its biological activity. The piperazine component is often linked to neuroactive properties, suggesting potential applications in treating neurological disorders.
Antiviral Properties
Research indicates that this compound exhibits significant antiviral properties. Notably, it has been studied for its efficacy against the Zika virus , where derivatives of this compound have shown promise in inhibiting viral entry into host cells. Docking studies reveal that these compounds can bind effectively to viral receptors, thereby blocking the infection process.
Table 1: Antiviral Activity of Related Compounds
Compound Name | Target Virus | Mechanism of Action | Reference |
---|---|---|---|
This compound | Zika Virus | Inhibition of viral entry | |
2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile | Hepatitis C Virus (HCV) | Targeting E1 protein |
Antimicrobial Activity
In addition to its antiviral properties, this compound has demonstrated antimicrobial activity. Studies have shown moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis . The mechanism behind this activity involves interaction with bacterial cell membranes and potential inhibition of essential bacterial enzymes .
Table 2: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Activity Level | Reference |
---|---|---|
Salmonella typhi | Moderate to Strong | |
Bacillus subtilis | Moderate to Strong | |
Escherichia coli | Weak to Moderate | |
Staphylococcus aureus | Weak to Moderate |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance, docking studies have elucidated how this compound binds to proteins involved in viral entry mechanisms, providing insights into its therapeutic potential.
Moreover, the piperazine moiety contributes to neuroactive effects, which may open avenues for treating neurological disorders alongside its antiviral and antimicrobial properties .
Case Studies
Several case studies highlight the efficacy of compounds related to this compound:
- Zika Virus Inhibition : A study demonstrated that derivatives effectively inhibited Zika virus entry into cells, showcasing their potential as antiviral agents.
- HCV Therapeutics : Another investigation revealed that structurally similar compounds exhibited high potency against HCV at low nanomolar concentrations, primarily through inhibition of the virus's entry stage .
Properties
IUPAC Name |
5-methyl-2-piperazin-1-ylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-10-2-3-12(11(8-10)9-13)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEPTNIELHABDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCNCC2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682162 |
Source
|
Record name | 5-Methyl-2-(piperazin-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211529-31-5 |
Source
|
Record name | 5-Methyl-2-(piperazin-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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